6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a dihydroquinolin-4-one core with two fluorine substituents: one at the 6-position of the quinoline ring and another on the 4-fluorobenzoyl group. The 1-position is substituted with a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
6-fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-19-9-2-15(3-10-19)13-27-14-21(23(28)16-4-6-17(25)7-5-16)24(29)20-12-18(26)8-11-22(20)27/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYNHMNNANYQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituent variations and available
Substituent Variations at Position 6
- Molecular Formula: C24H17F2NO3 (calculated molecular weight: 405.39 g/mol).
- Molecular Formula: C25H21FNO4 (molecular weight: 418.44 g/mol) .
Substituent Variations on the Benzyl Group
1-[(4-Methoxyphenyl)methyl] (Target Compound) :
- Molecular Formula: C24H18F2NO2 (molecular weight: 402.41 g/mol).
Bioactive Analogs with Modified Cores
-
- Structure : Features a hydroxy-methoxy-phenylprop-2-en-1-one core with piperidinylmethyl groups.
- Activity : IC50 values of 6.52 µM (HeLa) and 7.88 µM (SiHa), indicating potent antiproliferative effects against cervical cancer cells. While structurally distinct, this highlights the importance of methoxy and fluorinated groups in anticancer activity .
- Roginolisibum (WHO List 91, ): Structure: Contains a benzothiopyrano-pyrazole-dione core with morpholine substituents.
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding : The target compound’s 4-methoxy and carbonyl groups may form stronger intermolecular hydrogen bonds compared to methyl-substituted analogs, influencing crystallization behavior .
- Crystallography: Compounds like 4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium () utilize similar crystallization techniques (e.g., piperazine-carboxylic acid interactions), suggesting shared strategies for structural characterization .
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